molecular formula C12H10N2O B14212399 [3-(Pyrimidin-2-yl)phenyl]acetaldehyde CAS No. 545423-80-1

[3-(Pyrimidin-2-yl)phenyl]acetaldehyde

Cat. No.: B14212399
CAS No.: 545423-80-1
M. Wt: 198.22 g/mol
InChI Key: KWFYIQGRVUQDQJ-UHFFFAOYSA-N
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Description

[3-(Pyrimidin-2-yl)phenyl]acetaldehyde is an organic compound that features a pyrimidine ring attached to a phenyl group, which is further connected to an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Pyrimidin-2-yl)phenyl]acetaldehyde typically involves the reaction of 3-(pyrimidin-2-yl)benzaldehyde with appropriate reagents under controlled conditions. One common method includes the reduction of the aldehyde group to an alcohol, followed by oxidation to yield the acetaldehyde group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[3-(Pyrimidin-2-yl)phenyl]acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.

Major Products Formed

    Oxidation: 3-(Pyrimidin-2-yl)benzoic acid.

    Reduction: 3-(Pyrimidin-2-yl)phenylmethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, [3-(Pyrimidin-2-yl)phenyl]acetaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and other functionalized aromatic compounds .

Biology and Medicine

In biological and medicinal research, derivatives of this compound have been studied for their potential pharmacological activities. These compounds may exhibit anti-inflammatory, antimicrobial, and anticancer properties .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its reactive functional groups .

Mechanism of Action

The mechanism of action of [3-(Pyrimidin-2-yl)phenyl]acetaldehyde and its derivatives involves interactions with various molecular targets. For instance, in medicinal applications, these compounds may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(Pyrimidin-2-yl)phenyl]acetaldehyde is unique due to the presence of both a pyrimidine ring and an acetaldehyde group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate for various synthetic applications .

Properties

CAS No.

545423-80-1

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

2-(3-pyrimidin-2-ylphenyl)acetaldehyde

InChI

InChI=1S/C12H10N2O/c15-8-5-10-3-1-4-11(9-10)12-13-6-2-7-14-12/h1-4,6-9H,5H2

InChI Key

KWFYIQGRVUQDQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CC=N2)CC=O

Origin of Product

United States

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